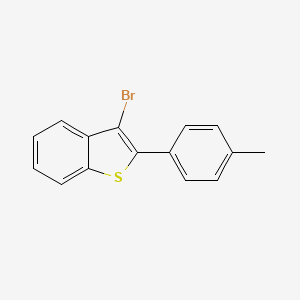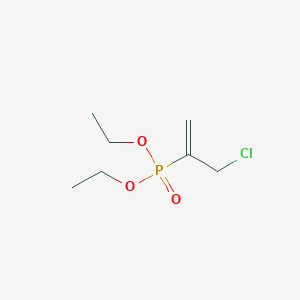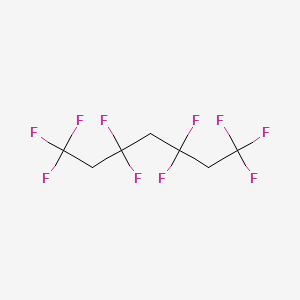
2-(4-Ethenylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethenylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a thiophene ring substituted at the 2-position with a 4-ethenylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a thiophene boronic acid with a 4-ethenylphenyl halide under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Another method involves the Heck reaction, where a thiophene derivative is coupled with a 4-ethenylphenyl halide in the presence of a palladium catalyst and a base. This reaction is also performed in an organic solvent and requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethenylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethenyl group can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding ethyl derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethenylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2-(4-Ethenylphenyl)thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The presence of functional groups such as ethenyl and phenyl can enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
2-(4-Ethenylphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Phenylthiophene: Lacks the ethenyl group, which may result in different chemical reactivity and biological activity.
2-(4-Methylphenyl)thiophene:
2-(4-Bromophenyl)thiophene: The presence of a bromine atom can influence the compound’s reactivity in substitution reactions and its use in cross-coupling reactions.
The uniqueness of this compound lies in the presence of the ethenyl group, which can participate in additional chemical reactions and potentially enhance the compound’s properties for specific applications.
Propiedades
Número CAS |
168269-58-7 |
|---|---|
Fórmula molecular |
C12H10S |
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)thiophene |
InChI |
InChI=1S/C12H10S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2-9H,1H2 |
Clave InChI |
XSZZXUYFZGYBOF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)


![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)

![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
